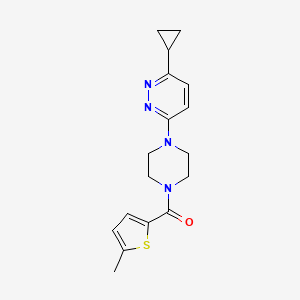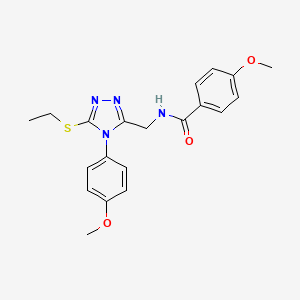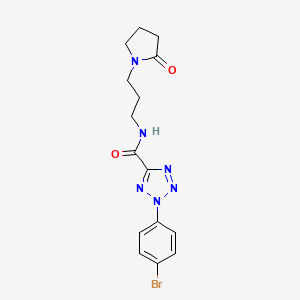
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Applications De Recherche Scientifique
Anticancer and Antituberculosis Activities
A study focused on the synthesis, anticancer, and antituberculosis evaluations for derivatives similar to the queried compound, demonstrating that some synthesized compounds exhibited significant antituberculosis and anticancer activities. One compound, in particular, showed both antituberculosis and anticancer properties, indicating potential applications in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antipsychotic Potential
Another study examined conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, evaluating their potential as antipsychotic drugs. Although not directly linked to the queried compound, this research underscores the interest in similar structural frameworks for developing new therapeutic agents with antipsychotic capabilities (Raviña et al., 2000).
Antimicrobial Activity
Research on derivatives that share structural similarities with the queried compound demonstrated moderate to good antimicrobial activities. This suggests the potential for developing new antimicrobial agents based on the chemical framework of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone (Mhaske et al., 2014).
Inhibition of Tubulin Polymerization and Anticancer Activity
A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, highlighting their potential as anticancer agents. This finding illustrates the broader applicability of piperazin-1-yl)methanone derivatives in cancer therapy (Manasa et al., 2020).
Analgesic Effect through TRPV4 Antagonism
A novel series of derivatives acting as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists demonstrated analgesic effects in models of induced mechanical hyperalgesia. This suggests a potential application for the compound in pain management (Tsuno et al., 2017).
Propriétés
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-2-6-15(23-12)17(22)21-10-8-20(9-11-21)16-7-5-14(18-19-16)13-3-4-13/h2,5-7,13H,3-4,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFTMWBBFLMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)

![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)


